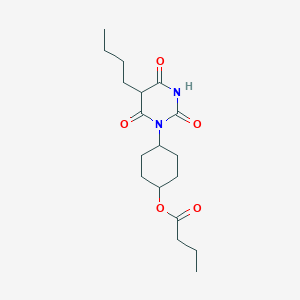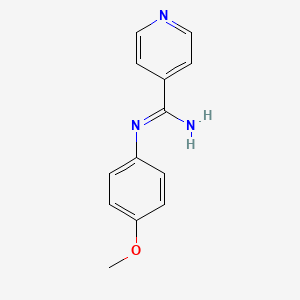
N-(p-Methoxyphenyl)isonicotinamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Methoxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C13H13N3O . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Methoxyphenyl)isonicotinamidine typically involves the reaction of p-methoxyaniline with isonicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amidine bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(p-Methoxyphenyl)isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese(IV) oxide to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Manganese(IV) oxide in an organic solvent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of imine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(p-Methoxyphenyl)isonicotinamidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(p-Methoxyphenyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- N-(p-Methoxyphenyl)acetamidine
- N-(p-Methoxyphenyl)benzamidine
- N-(p-Methoxyphenyl)formamidine
Comparison: N-(p-Methoxyphenyl)isonicotinamidine is unique due to its isonicotinamidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Eigenschaften
CAS-Nummer |
23565-15-3 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N'-(4-methoxyphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H13N3O/c1-17-12-4-2-11(3-5-12)16-13(14)10-6-8-15-9-7-10/h2-9H,1H3,(H2,14,16) |
InChI-Schlüssel |
IHSQITMFXQQHOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


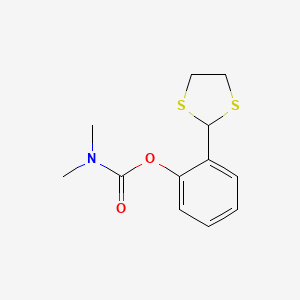
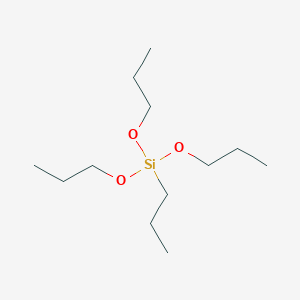

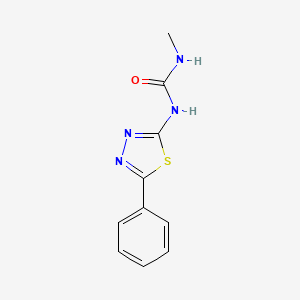
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
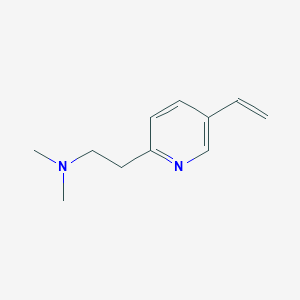
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
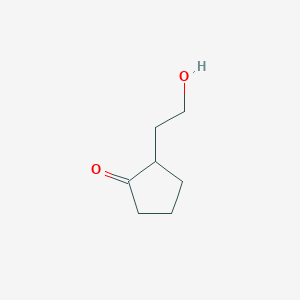
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
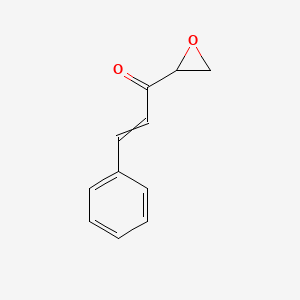
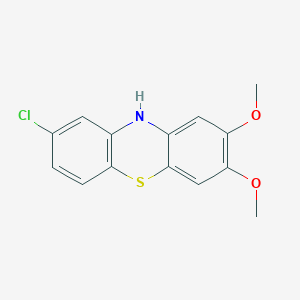
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
